molecular formula C12H12ClNO3 B12733183 p-Chloro-phenoxyacetyl-2-pyrrolidinone CAS No. 113982-21-1

p-Chloro-phenoxyacetyl-2-pyrrolidinone

Cat. No.: B12733183
CAS No.: 113982-21-1
M. Wt: 253.68 g/mol
InChI Key: AKBAKSSCWXYXFO-UHFFFAOYSA-N
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Description

p-Chloro-phenoxyacetyl-2-pyrrolidinone (also referred to as Mf-P in scientific literature) is a pyrrolidone nootropic derivative researched for its potential effects on cognitive function. A 1991 toxicological screening in mice demonstrated the low toxicity of this compound . In preclinical rat models, oral administration was shown to facilitate the learning process and improve memory retention in several conditioned-reflex methods . The compound is considered an original analogue of aniracetam. Research indicates that its memory-enhancing effects can vary significantly depending on the administration regimen, the baseline memory capacity of the test subjects, and the experimental methodology used . Investigations into its mechanism of action suggest that the changes in brain neurotransmission, particularly the alteration of levels of specific biogenic monoamines in various brain structures, play an essential role in its effects . This product is intended for research applications only and is not for human consumption, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113982-21-1

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

1-[2-(4-chlorophenoxy)acetyl]pyrrolidin-2-one

InChI

InChI=1S/C12H12ClNO3/c13-9-3-5-10(6-4-9)17-8-12(16)14-7-1-2-11(14)15/h3-6H,1-2,7-8H2

InChI Key

AKBAKSSCWXYXFO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies for P Chloro Phenoxyacetyl 2 Pyrrolidinone and Analogues

Strategies for the Construction of the 2-Pyrrolidinone (B116388) Ring

The 2-pyrrolidinone scaffold, a five-membered lactam, is a prevalent structural motif in a multitude of biologically active compounds. Its synthesis can be achieved through various strategic approaches, including the cyclization of linear precursors and the modification of existing ring systems.

Lactamization Approaches for Pyrrolidinone Formation

Lactamization, the intramolecular condensation of an amino acid to form a cyclic amide, represents a fundamental and widely employed method for the synthesis of 2-pyrrolidinones. The most direct precursor for the 2-pyrrolidinone ring is γ-aminobutyric acid (GABA). The cyclization of GABA to yield 2-pyrrolidinone is a dehydration reaction that can be induced thermally or through the use of specific reagents. This process underscores a green chemistry approach, particularly when utilizing bio-derived GABA from fermentation processes, which can be an economical and sustainable alternative to petrochemical routes nih.gov.

The industrial production of 2-pyrrolidinone often involves the reaction of γ-butyrolactone with ammonia at elevated temperatures and pressures chemicalbook.comwikipedia.org. This method provides high yields and purity of the final product.

PrecursorReagents/ConditionsProductKey Features
γ-Aminobutyric acid (GABA)Thermal dehydration2-PyrrolidinoneDirect cyclization of a linear amino acid.
γ-ButyrolactoneAmmonia, high temperature and pressure2-PyrrolidinoneCommon industrial synthesis method. chemicalbook.comwikipedia.org

Cycloaddition Reactions in Pyrrolidinone Synthesis (e.g., Staudinger Reaction)

Cycloaddition reactions offer a powerful tool for the construction of cyclic systems. While the Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is renowned for the synthesis of β-lactams, its principles can be extended to the formation of larger ring systems, including γ-lactams, through intramolecular variants nih.govorganic-chemistry.orgrsc.orgwikipedia.orgorganicreactions.org.

The intramolecular Staudinger/aza-Wittig reaction is a particularly relevant approach for the synthesis of γ-lactams and other nitrogen-containing heterocycles. This reaction cascade involves the formation of an iminophosphorane from an azide and a phosphine, which then undergoes an intramolecular reaction with a suitably positioned ester or other carbonyl group to form the lactam ring researchgate.netscispace.com. This method is advantageous for its ability to construct complex bicyclic γ-lactam scaffolds researchgate.net.

Reaction TypeReactantsIntermediateProduct
Intramolecular aza-Wittigω-azido esterIminophosphoraneγ-Lactam

Functionalization and Derivatization of Pre-formed Pyrrolidinone Scaffolds

An alternative and highly versatile strategy involves the modification of a pre-existing 2-pyrrolidinone ring. The nitrogen atom of the lactam is nucleophilic and can readily undergo reactions such as acylation, alkylation, and arylation. This approach is particularly useful for creating a diverse library of analogues from a common starting material.

The N-acylation of 2-pyrrolidinone is a common method for introducing various functional groups. This can be achieved by reacting 2-pyrrolidinone with an acyl chloride or an acid anhydride in the presence of a base. This method is directly applicable to the synthesis of p-Chloro-phenoxyacetyl-2-pyrrolidinone.

Introduction of the Phenoxyacetyl Moiety

The attachment of the p-chloro-phenoxyacetyl group to the 2-pyrrolidinone core is a critical step in the synthesis of the target compound. This is typically achieved through N-acylation of the pyrrolidinone ring.

Approaches for Attaching the Phenoxyacetyl Group to the Pyrrolidinone Core

The most direct method for attaching the phenoxyacetyl group to the 2-pyrrolidinone core is through an N-acylation reaction. This involves the reaction of 2-pyrrolidinone with a p-chlorophenoxyacetic acid derivative. The reactivity of the nitrogen atom in the 2-pyrrolidinone ring allows for the formation of a stable amide bond with the acylating agent. Several 1-acyl-2-pyrrolidinone derivatives have been synthesized as derivatives of gamma-aminobutyric acid (GABA) nih.gov.

Synthesis Utilizing Phenoxyacetyl Chloride Derivatives

The use of p-chlorophenoxyacetyl chloride is a highly effective method for the N-acylation of 2-pyrrolidinone. The high reactivity of the acyl chloride facilitates the reaction with the lactam nitrogen. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The synthesis of various N-acylpyrrolidinone derivatives has been achieved using the corresponding acyl chlorides beilstein-journals.org.

A general procedure would involve dissolving 2-pyrrolidinone in a suitable aprotic solvent, followed by the addition of a base and then the dropwise addition of p-chlorophenoxyacetyl chloride. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Pyrrolidinone ReactantAcylating AgentBaseSolventProduct
2-Pyrrolidinonep-Chlorophenoxyacetyl chlorideTriethylamineDichloromethaneThis compound

Specific Synthetic Routes to this compound

The most direct and common approach for the synthesis of this compound is the N-acylation of 2-pyrrolidinone with a reactive derivative of p-chlorophenoxyacetic acid. This transformation is a staple in organic synthesis for the formation of amide bonds. fishersci.it

Multi-step Synthesis Design and Considerations

A typical multi-step synthesis for this compound is designed around the activation of the carboxylic acid functionality of p-chlorophenoxyacetic acid, followed by its reaction with 2-pyrrolidinone.

Step 1: Preparation of p-Chlorophenoxyacetyl Chloride

The synthesis commences with the conversion of p-chlorophenoxyacetic acid to its more reactive acyl chloride derivative. This is a standard procedure in organic chemistry, often accomplished by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.itresearchgate.net The reaction is typically performed in an inert solvent like dichloromethane (DCM) or in the absence of a solvent.

Reaction Scheme: Activation of p-Chlorophenoxyacetic Acid

Reactant 1Reactant 2ReagentSolventProduct
p-Chlorophenoxyacetic acidThionyl chloride-Dichloromethanep-Chlorophenoxyacetyl chloride

This table outlines the general transformation for the activation of the carboxylic acid.

Step 2: N-Acylation of 2-Pyrrolidinone

The resulting p-chlorophenoxyacetyl chloride is then reacted with 2-pyrrolidinone to form the target amide, this compound. This reaction, a classic example of the Schotten-Baumann reaction, is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. fishersci.it Common bases include tertiary amines like triethylamine (Et₃N) or pyridine. The reaction is typically conducted in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF). researchgate.net

Reaction Scheme: N-Acylation of 2-Pyrrolidinone

Reactant 1Reactant 2BaseSolventProduct
2-Pyrrolidinonep-Chlorophenoxyacetyl chlorideTriethylamineDichloromethaneThis compound

This table illustrates the final amide bond formation step.

Key considerations in this multi-step synthesis include the purity of the starting materials and the exclusion of moisture, as the acyl chloride is highly susceptible to hydrolysis. The order of addition of reagents and temperature control are also critical to minimize side reactions and maximize the yield of the desired product.

Stereochemical Control in Synthesis of Enantiopure this compound

The 2-pyrrolidinone scaffold itself is achiral. However, if a chiral center is present on the pyrrolidinone ring, for instance at the 5-position as in (S)-5-substituted-2-pyrrolidinones derived from L-proline, the stereochemical integrity of this center must be maintained during the N-acylation step. beilstein-journals.org

The N-acylation reaction with an acyl chloride is generally considered to not affect the stereochemistry at the C5 position of the pyrrolidinone ring, as the reaction occurs at the nitrogen atom and does not involve the chiral center. However, the choice of reagents and reaction conditions is still important to avoid any potential epimerization, which could be promoted by harsh basic or acidic conditions.

For the synthesis of an enantiopure this compound derivative, one would typically start with an enantiomerically pure substituted 2-pyrrolidinone. For example, a synthetic route could be envisioned starting from L-proline, a readily available chiral precursor. beilstein-journals.org

Hypothetical Stereoselective Synthesis Outline:

StepStarting MaterialKey TransformationProduct
1L-ProlineEsterification and protectionProtected L-proline ester
2Protected L-proline esterReductionChiral 2-(hydroxymethyl)pyrrolidine derivative
3Chiral 2-(hydroxymethyl)pyrrolidine derivativeOxidationChiral 2-pyrrolidinone-5-carboxylic acid derivative
4Chiral 2-pyrrolidinone-5-carboxylic acid derivativeN-Acylation with p-chlorophenoxyacetyl chlorideEnantiopure this compound derivative

This table presents a conceptual pathway for achieving stereochemical control.

Chemo- and Regioselectivity in Analogous this compound Synthesis

In the synthesis of the parent this compound, regioselectivity is not a concern as 2-pyrrolidinone possesses a single nucleophilic nitrogen atom available for acylation. However, when synthesizing analogues with additional functional groups on either the phenoxyacetyl moiety or the pyrrolidinone ring, chemo- and regioselectivity become important considerations.

For instance, if the p-chlorophenoxyacetic acid precursor were to contain another nucleophilic group, such as a hydroxyl or an amino group, this group would need to be protected prior to the acylation step to prevent undesired side reactions. Similarly, if a substituted 2-pyrrolidinone with other reactive sites is used, selective N-acylation would be paramount.

The regioselectivity of N-substitution on pyrrole (B145914), a related five-membered nitrogen heterocycle, has been shown to be influenced by the choice of solvent and reagents, with ionic liquids promoting high regioselectivity for N-substitution. organic-chemistry.org While 2-pyrrolidinone has a less aromatic character than pyrrole, these findings suggest that reaction conditions can play a significant role in directing the outcome of acylation reactions in more complex systems.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of more efficient and environmentally benign methodologies. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry, along with the principles of green chemistry, are increasingly being applied to the synthesis of amides like this compound.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. koreascience.krmdpi.com The N-acylation of lactams can be significantly expedited using microwave heating, often leading to shorter reaction times and improved yields compared to conventional heating methods. organic-chemistry.org For the synthesis of this compound, a microwave-assisted approach could involve the reaction of 2-pyrrolidinone with p-chlorophenoxyacetyl chloride under solvent-free conditions or in a high-boiling point green solvent.

Comparative Reaction Times for N-alkenylation of Lactams:

Heating MethodReaction Time
Conventional Heating10 - 24 hours koreascience.kr
Microwave IrradiationMinutes koreascience.kr

This table highlights the potential for significant rate enhancement using microwave technology, based on a related reaction.

Continuous Flow Chemistry:

Continuous flow reactors offer several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. thieme-connect.de The synthesis of amides, including peptide synthesis, has been successfully implemented in continuous flow systems. thieme-connect.de A flow process for the synthesis of this compound could involve pumping a solution of 2-pyrrolidinone and a base through a reactor where it is mixed with a stream of p-chlorophenoxyacetyl chloride. The short residence times and precise temperature control in a microreactor can lead to higher yields and purity.

Green Chemistry Considerations:

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. vjol.info.vn In the context of synthesizing this compound, several green approaches can be considered:

Solvent Selection: Replacing hazardous solvents like dichloromethane with greener alternatives is a key objective. Solvents such as 2-methyltetrahydrofuran (2-MeTHF) or ionic liquids can be explored. thieme-connect.de Recent studies have also demonstrated the feasibility of conducting amide synthesis in aqueous surfactant solutions, which can be recycled. researchgate.net Dihydrolevoglucosenone (Cyrene) and gamma-valerolactone (GVL) are other examples of biodegradable, green solvents that are being investigated as alternatives to N-methyl-2-pyrrolidone (NMP). nih.govehu.es

Catalysis: The use of catalytic methods for amide bond formation, rather than stoichiometric activating agents, can improve atom economy. While the acyl chloride method is efficient, it generates stoichiometric amounts of salt waste. Catalytic methods for direct amidation of carboxylic acids are an active area of research.

Energy Efficiency: Microwave-assisted synthesis and flow chemistry can contribute to improved energy efficiency by reducing reaction times and allowing for more targeted heating. koreascience.krthieme-connect.de

By integrating these advanced techniques and green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, safer, and more environmentally sustainable.

Preclinical Biological Activity Spectrum of P Chloro Phenoxyacetyl 2 Pyrrolidinone Derivatives

Enzyme Inhibition Studies

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition in Plant Systems

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the biosynthetic pathway of chlorophyll (B73375) and heme in plants. unl.edunih.gov It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, the final common step in the production of these essential molecules. nih.gov Inhibition of the PPO enzyme leads to the accumulation of its substrate, protoporphyrinogen IX, which then leaks from the chloroplast into the cytoplasm. lsuagcenter.com In the cytoplasm, this accumulated substrate is auto-oxidized into protoporphyrin IX. unl.edu When exposed to light, this misplaced protoporphyrin IX becomes a potent photosensitizer, reacting with molecular oxygen to produce highly destructive singlet oxygen. unl.edu This singlet oxygen causes rapid lipid peroxidation, leading to membrane disruption and swift cell death, which manifests as tissue necrosis in plants. unl.eduucanr.edu

Research into novel PPO-inhibiting herbicides has explored various chemical structures, including phenoxypyridine-2-pyrrolidinone derivatives. In one study, a series of these derivatives were synthesized and evaluated for their herbicidal and PPO-inhibiting activities. sci-hub.se Several compounds demonstrated significant inhibitory effects. Notably, one derivative, compound 9d , exhibited a half-maximal inhibitory concentration (IC50) of 0.041 mg/L against PPO, an efficacy comparable to the commercial herbicide oxyfluorfen (IC50 of 0.043 mg/L). sci-hub.se This potent inhibition of the PPO enzyme by compound 9d led to a marked reduction in chlorophyll a and chlorophyll b content in the weed species Abutilon theophrasti. sci-hub.se Molecular docking studies suggest that these pyrrolidinone-based compounds can fit into the PPO active site, thereby competing with the natural substrate and blocking the chlorophyll synthesis pathway, ultimately causing weed death. sci-hub.se

Interactive Data Table: PPO Inhibition by a Phenoxypyridine-2-pyrrolidinone Derivative

Compound Target Enzyme IC50 (mg/L) Source
Compound 9d Protoporphyrinogen Oxidase (PPO) 0.041 sci-hub.se

Lipoxygenase (LOX) Inhibitory Activity and Related Oxidative Processes

Lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as linoleic acid, initiating the biosynthesis of leukotrienes. nih.govnih.gov Leukotrienes are potent inflammatory mediators implicated in a variety of diseases, making LOX a significant therapeutic target for developing anti-inflammatory agents. nih.govnih.gov

While direct studies on p-chloro-phenoxyacetyl-2-pyrrolidinone are limited in the available literature, research on structurally related compounds containing a pyrrole (B145914) or pyrrolidine (B122466) nucleus suggests potential for LOX inhibition. For instance, a synthetic pyrroloquinazoline derivative was identified as a dual inhibitor of both cyclo-oxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), demonstrating anti-inflammatory effects. nih.gov Furthermore, a series of 2-benzylaminophenols were found to be highly potent inhibitors of 5-lipoxygenase, with IC50 values in the nanomolar range. nih.gov These findings indicate that the core pyrrolidine structure is amenable to modifications that can yield significant LOX inhibitory activity.

Phosphatase Inhibition (e.g., SHP2, Neutral Sphingomyelinase 2)

Phosphatases are enzymes that remove phosphate (B84403) groups from substrates, playing key roles in cellular signaling.

SHP2: Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a phosphatase that positively regulates cell signaling pathways and is a target for cancer therapy. biorxiv.org Most SHP2 inhibitors in development are allosteric inhibitors that lock the enzyme in an inactive conformation. researchgate.net There is no specific information in the reviewed literature detailing the inhibition of SHP2 by this compound derivatives.

Neutral Sphingomyelinase 2 (nSMase2): Neutral sphingomyelinase 2 (nSMase2) is an enzyme involved in the biosynthesis of ceramide and the release of extracellular vesicles. nih.govnih.gov Research has identified inhibitors of nSMase2 that contain a pyrrolidine ring. One such potent inhibitor, (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)-carbamate (PDDC) , was shown to effectively reverse neurobehavioral deficits in a murine model of HIV by normalizing nSMase2 activity and ceramide levels. nih.govnih.gov The efficacy of a pyrrolidine-containing compound against this target suggests that derivatives of this compound could be explored for similar activity.

Antimicrobial Research

Antibacterial Activity (Gram-positive and Gram-negative bacterial strains)

The emergence of antibiotic resistance necessitates the search for new antimicrobial agents. nih.gov Compounds containing the pyrrolidone or pyrrolidine structure have been investigated for such properties.

Research has demonstrated that 2-pyrrolidone-5-carboxylic acid (PCA) , a close structural analog of the core pyrrolidinone structure, possesses antimicrobial activity. researchgate.net Studies showed that PCA can inhibit the growth of various spoilage bacteria, with Gram-negative strains like Pseudomonas fluorescens and Enterobacter cloacae appearing more sensitive than Gram-positive bacteria. researchgate.net The antimicrobial effect of PCA was found to be slightly less potent than that of lactic acid at equivalent concentrations. researchgate.net

In another study, derivatives of pyrrolidine-2,5-dione were synthesized and evaluated. nih.gov These compounds displayed moderate to low antimicrobial activities against a panel of microbes, including the Gram-positive bacterium Staphylococcus aureus and Gram-negative Vibrio cholera strains. nih.gov The findings from these studies are summarized in the table below.

Interactive Data Table: Antibacterial Activity of Pyrrolidine/Pyrrolidone Derivatives

Compound/Derivative Class Bacterial Strain Type Activity (MIC in µg/mL) Source
Pyrrolidine-2,5-dione derivative (Compound 5) Staphylococcus aureus Gram-positive 32-128 nih.gov
Pyrrolidine-2,5-dione derivative (Compound 5) Vibrio cholera Gram-negative 32-128 nih.gov
Pyrrolidine-2,5-dione derivative (Compound 8) Staphylococcus aureus Gram-positive 16-64 nih.gov
Pyrrolidine-2,5-dione derivative (Compound 8) Vibrio cholera Gram-negative 16-64 nih.gov
2-pyrrolidone-5-carboxylic acid (PCA) Pseudomonas fluorescens Gram-negative Inhibitory researchgate.net

Antifungal Activity

There is no available research data on the in vitro or in vivo antifungal activity of this compound against any fungal species.

Antitubercular Activity Research

No studies have been published investigating the efficacy of this compound against Mycobacterium tuberculosis or other mycobacterial strains.

Cell-Based Biological Evaluations (Excluding Human Clinical Trials)

In vitro Cytotoxicity Profiling in Cancer Cell Lines (e.g., HeLa, PC-3)

Specific data on the cytotoxic effects of this compound on cancer cell lines such as HeLa and PC-3 are not present in the current scientific literature.

Studies on Apoptosis Induction and Cell Cycle Modulation in Cancer Cells

There is no published research detailing the effects of this compound on the induction of apoptosis or the modulation of the cell cycle in any cancer cell line.

General Antioxidant Activity Assays in Cell-Free and Cellular Systems

No studies have been found that evaluate the antioxidant potential of this compound using standard cell-free or cellular-based assays.

Other Preclinical Pharmacological Investigations

No other preclinical pharmacological studies concerning this compound have been identified in the available literature.

Anti-inflammatory Effects in Animal Models (e.g., Rat Paw Edema)

The anti-inflammatory potential of phenoxy acetic acid derivatives, a class to which this compound belongs, has been investigated using the carrageenan-induced rat paw edema model. This standard in vivo assay is a well-established method for screening potential anti-inflammatory agents.

In a study evaluating novel phenoxy acetic acid derivatives, significant anti-inflammatory effects were observed. The injection of carrageenan induced a notable inflammatory response, characterized by a significant increase in paw thickness and weight. Certain derivatives demonstrated a marked ability to counteract this inflammation.

Specifically, compounds designated as 5f and 7b in the study showed substantial in vivo inhibition of paw thickness and weight. These effects were comparable to or, in some cases, exceeded those of the reference drugs, celecoxib (B62257) and mefenamic acid. The anti-inflammatory activity of these derivatives is further substantiated by their ability to modulate key inflammatory mediators. The tested compounds were found to lower the levels of tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE-2), both of which are pivotal in the inflammatory cascade.

The reduction in inflammatory cell infiltration in the paw tissue of treated animals provided further evidence of the anti-inflammatory action of these compounds. Histopathological examination revealed a significant decrease in the infiltration of inflammatory cells in the groups treated with compounds 5f and 7b , as compared to the untreated carrageenan group.

The table below summarizes the key anti-inflammatory data for selected phenoxy acetic acid derivatives from the aforementioned study.

Table 1: Anti-inflammatory Activity of Phenoxy Acetic Acid Derivatives in Rat Paw Edema Model

Compound Inhibition of Paw Thickness (%) Inhibition of Paw Weight (%) Reduction of TNF-α (%) Reduction of PGE-2 (%)
5f 63.35 68.26 61.04 60.58
7b 46.51 64.84 64.88 57.07
Celecoxib Not Reported Not Reported 63.52 60.16
Mefenamic Acid Not Reported Not Reported 60.09 59.37

Data sourced from a study on novel phenoxy acetic acid derivatives and their anti-inflammatory effects.

Receptor Agonist/Antagonist Properties (if applicable from literature)

A comprehensive review of the available scientific literature did not yield specific studies detailing the receptor agonist or antagonist properties of this compound or its closely related derivatives. While the anti-inflammatory effects suggest a potential interaction with pathways involved in inflammation, such as the cyclooxygenase (COX) enzymes which are the targets for many non-steroidal anti-inflammatory drugs (NSAIDs), direct evidence of agonist or antagonist activity at specific receptors for this particular compound is not documented in the reviewed sources.

Further research, including receptor binding assays and functional studies, would be necessary to elucidate the precise molecular targets and to determine if this compound or its derivatives act as agonists or antagonists at any specific receptors.

Mechanistic Elucidation and Molecular Interactions

Identification of Putative Biological Targets for p-Chloro-phenoxyacetyl-2-pyrrolidinone

While direct experimental evidence for the biological targets of this compound is not extensively documented, computational studies and analysis of its structural motifs suggest several potential protein families it may interact with. The pyrrolidinone core is a versatile scaffold found in various biologically active compounds, and the p-chlorophenoxy group is a common feature in molecules targeting specific enzymes and receptors.

Based on the known activities of analogous compounds, putative biological targets for this compound could include:

Enzymes involved in inflammatory pathways: The presence of the p-chlorophenoxy group is shared with molecules known to interact with enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are key mediators of inflammation. researchgate.netnih.gov

Proteases: The pyrrolidinone ring has been successfully incorporated into inhibitors of proteases, such as HIV-1 protease. nih.gov The specific stereochemistry and substituents on the ring are crucial for potent inhibitory activity.

Chloride Channels: Analogues containing a p-chlorophenoxy moiety have been shown to modulate the activity of skeletal muscle chloride channels (CLC-1), suggesting this could be a potential target class. nih.gov

Fatty Acid Synthase (FAS): A pyrrolidinone derivative has been identified as a potential inhibitor of human fatty acid synthase, a key enzyme in lipogenesis. researchgate.net

Protoporphyrinogen (B1215707) Oxidase (PPO): N-phenylpyrrolidinone derivatives have been shown to act as potent inhibitors of PPO, an enzyme involved in heme and chlorophyll (B73375) biosynthesis. mdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand might bind to a protein's active site and the nature of the interactions that stabilize this binding.

Ligand-Protein Binding Site Analysis

Analysis of structurally related compounds provides insights into the potential binding site interactions of this compound. For instance, in studies with pyrrolidinone-based HIV-1 protease inhibitors, the pyrrolidinone ring occupies the S1' subsite of the enzyme. nih.gov Similarly, docking studies of a pyrrolidinone derivative with fatty acid synthase revealed significant interactions with key residues within the enzyme's active site. researchgate.net For analogues of 2-(p-chlorophenoxy)propionic acid, the chlorophenoxy moiety is hypothesized to interact with a hydrophobic pocket within the binding site of the CLC-1 chloride channel. nih.gov

Prediction of Binding Modes and Key Intermolecular Interactions

Based on studies of analogous molecules, the binding of this compound to a target protein is likely governed by a combination of hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding: The carbonyl oxygen of the 2-pyrrolidinone (B116388) ring is a potential hydrogen bond acceptor. In the context of HIV-1 protease, the NH group of the pyrrolidinone ring can form a hydrogen bond with the protein backbone. nih.gov

Hydrophobic Interactions: The p-chlorophenyl group is expected to engage in hydrophobic interactions within the protein's binding pocket. The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction. The presence of an electron-attracting substituent in the para position of the phenoxy ring has been shown to be an important requisite for the activity of related compounds, suggesting a dipole-dipole interaction with the binding site. nih.gov

Structural MoietyPotential Interaction TypeExample from Analogous CompoundsReference
p-Chlorophenyl GroupHydrophobic Interaction, Halogen Bonding, Dipole-DipoleInteraction with a hydrophobic pocket in CLC-1 channel. nih.gov
Pyrrolidinone CarbonylHydrogen Bond AcceptorInteraction with active site amino acids in various enzymes. nih.govresearchgate.net
Pyrrolidinone NH (if unsubstituted)Hydrogen Bond DonorHydrogen bonding with the backbone carboxyl of Gly27' in HIV-1 protease. nih.gov
Phenoxyacetyl LinkerProvides conformational flexibility and spacingThe distance between the phenoxy group and the chiral center is crucial for activity in CLC-1 channel modulators. nih.gov

Conformational Analysis and Flexibility within Active Sites

The pyrrolidinone ring is not planar and can adopt different puckered conformations, typically referred to as "envelope" or "twist" conformations. nih.gov The specific puckering mode can be influenced by substituents on the ring. This conformational flexibility allows the molecule to adapt to the shape of the binding site.

In the case of a pyrrolidinone-based HIV-1 protease inhibitor, the pyrrolidinone ring was observed to adopt two alternate conformations within the S1' subsite, which likely contributes to its potency against drug-resistant variants. nih.gov The phenoxyacetyl linker connecting the two main structural parts of this compound also introduces rotational freedom, allowing the p-chlorophenoxy group and the pyrrolidinone ring to orient themselves optimally within the active site for maximum binding affinity.

Biochemical Pathways Modulated by this compound

The potential impact of this compound on biochemical pathways can be inferred from the metabolic pathways of its constituent parts and the functions of its putative targets.

Impact on Enzyme Activity and Metabolic Flux

Given that potential targets include enzymes like COX, LOX, and fatty acid synthase, this compound could modulate inflammatory and metabolic pathways. Inhibition of COX and LOX would decrease the production of prostaglandins (B1171923) and leukotrienes, respectively, thereby reducing inflammation. Inhibition of fatty acid synthase would disrupt lipogenesis, a pathway often upregulated in cancer cells. researchgate.net

Cellular Signaling Pathway Interventions (e.g., cell cycle arrest)

There is no available data in the reviewed literature to suggest that this compound has been investigated for its potential to intervene in cellular signaling pathways, such as inducing cell cycle arrest. While other, different pyrrolidine-containing compounds have been studied for their effects on cellular processes, these findings cannot be extrapolated to this compound. frontiersin.org

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Strategies

A search of existing literature did not yield any information on the application of Structure-Based Drug Design (SBDD) or Fragment-Based Drug Discovery (FBDD) strategies specifically involving this compound. These modern drug discovery techniques are powerful tools for identifying and optimizing novel therapeutic agents, but their use in connection with this particular compound has not been documented in available research.

Structure Activity Relationship Sar Studies and Computational Chemistry

Systematic Modification of the p-Chloro-phenoxyacetyl Moiety

The p-chloro-phenoxyacetyl group is a critical component of the molecule, and alterations to this moiety have been shown to significantly impact its nootropic activity.

The nature and position of substituents on the phenoxy ring play a pivotal role in modulating the compound's interaction with its biological target. The presence of a halogen, specifically a chloro group at the para-position, is a defining feature of the parent compound.

Table 1: Influence of Phenoxy Ring Substituents on Activity (Illustrative)

Substituent (R) at para-positionElectronic EffectAnticipated Impact on Nootropic Activity
-ClElectron-withdrawing, Halogen bonding potentialParent compound with established activity
-FElectron-withdrawing, Halogen bonding potentialMay maintain or slightly alter activity
-BrElectron-withdrawing, Halogen bonding potentialMay maintain or slightly alter activity
-CH3Electron-donatingCould increase or decrease activity depending on the target's electronic requirements
-OCH3Electron-donatingCould increase or decrease activity depending on the target's electronic requirements
-NO2Strongly electron-withdrawingLikely to significantly alter activity, potentially decreasing it

The acetyl linker, which connects the phenoxy ring to the 2-pyrrolidinone (B116388) core, is another key area for structural modification. Variations in the length of this linker or the introduction of heteroatoms can alter the molecule's flexibility and its spatial orientation, thereby affecting its binding affinity.

Research on related pyrrolidinone derivatives suggests that the length of the acyl chain is crucial. While specific studies on lengthening or shortening the acetyl group in p-Chloro-phenoxyacetyl-2-pyrrolidinone are scarce, it is a common strategy in drug design to optimize the distance between key pharmacophoric elements. Introducing heteroatoms, such as oxygen or sulfur, in place of a methylene (B1212753) group in the linker could also influence the compound's polarity and hydrogen bonding capacity.

Modifications of the 2-Pyrrolidinone Ring

The 2-pyrrolidinone ring is a fundamental scaffold for many nootropic agents and its structural integrity and substitution pattern are critical for activity. nih.gov

The nitrogen atom of the pyrrolidinone ring is the point of attachment for the phenoxyacetyl moiety. While N-substitution is a defining feature of this class of compounds, further substitution on the ring's carbon atoms can also modulate activity.

Studies on other pyrrolidinone derivatives have shown that the introduction of substituents at various positions on the pyrrolidinone ring can have a profound impact on their pharmacological properties. For instance, the synthesis of novel amino phenyl pyrrolidin-2-one derivatives has led to compounds with selective inhibitory activity against certain bacteria. In the context of nootropic activity, such modifications could influence the molecule's interaction with neuronal targets.

The 2-pyrrolidinone ring can possess chiral centers, and the stereochemistry of these centers can be a critical determinant of biological activity. Many biological receptors are chiral, and thus, different enantiomers of a drug can exhibit distinct pharmacological profiles.

Bioisosteric replacement is a strategy in medicinal chemistry where a functional group is replaced by another group with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes in the chemical structure.

The 2-pyrrolidinone ring is a lactam, and its bioisosteric replacement with other cyclic structures could lead to novel compounds with improved properties. Potential bioisosteres could include other five-membered rings containing different heteroatoms or even six-membered rings. The goal of such replacements would be to maintain the key pharmacophoric features while potentially improving aspects like metabolic stability or blood-brain barrier penetration.

Table 2: Potential Bioisosteric Replacements for the 2-Pyrrolidinone Ring (Illustrative)

Original MoietyPotential BioisostereRationale
2-Pyrrolidinone (Lactam)γ-Butyrolactone (Lactone)Similar ring size and polarity, but with an ester instead of an amide.
2-Pyrrolidinone (Lactam)ThiazolidinoneIntroduction of a sulfur atom, which could alter electronic properties and binding interactions.
2-Pyrrolidinone (Lactam)ImidazolidinoneIntroduction of an additional nitrogen atom, potentially altering hydrogen bonding capabilities and basicity.
2-Pyrrolidinone (Lactam)OxazolidinoneIntroduction of an oxygen atom, which can act as a hydrogen bond acceptor.

This table presents theoretical bioisosteric replacements. The synthesis and biological evaluation of such analogues would be necessary to confirm their activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of their development can be inferred from studies on analogous compounds. For instance, QSAR studies on various pyrrolidone derivatives have been conducted to predict their nootropic, anticonvulsant, and other biological activities. nih.govnih.gov Similarly, research on phenoxyacetic acid analogs has utilized QSAR to elucidate the structural requirements for their activity. nih.gov

The development of a predictive QSAR model for this compound would involve the following hypothetical steps:

Data Set Compilation: A series of analogs of this compound would be synthesized, and their biological activity (e.g., cognitive enhancement) would be experimentally determined.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated using specialized software.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a mathematical equation correlating the descriptors with the biological activity.

Model Validation: The predictive power of the developed model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR model might take the form of the following equation:

Biological Activity (log 1/C) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + ε

Where C is the concentration required to produce a defined biological effect, and β values are the coefficients for each descriptor.

Identification of Physicochemical Descriptors Influencing Activity

Based on studies of related compounds, several physicochemical descriptors can be anticipated to influence the biological activity of this compound.

Lipophilicity (logP): The partition coefficient is crucial for a drug's ability to cross biological membranes, including the blood-brain barrier, which is essential for nootropic agents.

Electronic Properties: The presence of the electron-withdrawing chlorine atom on the phenoxy ring significantly influences the electronic distribution of the molecule. nih.gov Descriptors such as Hammett constants (σ) and dipole moments would likely be important.

Steric Parameters: The size and shape of the molecule, as described by parameters like molar refractivity (MR) and Taft steric parameters (Es), can affect its binding to a biological target.

Topological Indices: These descriptors quantify the connectivity and branching of the molecule and have been shown to be relevant in QSAR studies of various bioactive compounds.

Descriptor CategorySpecific Descriptor ExamplePotential Influence on Activity
Lipophilicity logPMembrane permeability, blood-brain barrier penetration
Electronic Hammett constant (σ)Target binding affinity, metabolic stability
Steric Molar Refractivity (MR)Receptor fit, steric hindrance
Topological Wiener IndexMolecular shape and size, overall topology

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

A hypothetical pharmacophore model for the nootropic activity of this compound, based on the general features of other nootropics and related pyrrolidone derivatives, might include:

Hydrogen Bond Acceptors: The carbonyl oxygen of the pyrrolidinone ring and the ether oxygen of the phenoxyacetyl group are potential hydrogen bond acceptors.

Hydrogen Bond Donor: The amide nitrogen in the pyrrolidinone ring could act as a hydrogen bond donor.

Aromatic Ring: The p-chlorophenyl group represents a hydrophobic and aromatic feature that can engage in π-π stacking or hydrophobic interactions with the target protein.

Hydrophobic Center: The pyrrolidinone ring itself can contribute to hydrophobic interactions.

Pharmacophoric FeaturePotential Corresponding Molecular Moiety
Hydrogen Bond AcceptorCarbonyl oxygen, Ether oxygen
Hydrogen Bond DonorAmide nitrogen
Aromatic Ringp-Chlorophenyl group
Hydrophobic CenterPyrrolidinone ring

Once a validated pharmacophore model is developed, it can be employed in virtual screening campaigns. This involves searching large databases of chemical compounds to identify novel molecules that match the pharmacophoric features. Hits from virtual screening can then be acquired or synthesized and subjected to biological testing, significantly accelerating the discovery of new and potentially more potent analogs of this compound. This approach has been successfully applied to identify novel inhibitors for various biological targets. nih.govnih.gov

Preclinical in Vivo Efficacy and Selectivity Assessments Animal Models

Herbicidal Efficacy and Crop Selectivity in Plant Models

Studies on analogous phenoxy-pyrrolidinone and phenoxy-acetamide compounds provide a framework for how p-Chloro-phenoxyacetyl-2-pyrrolidinone would likely be tested for herbicidal properties.

Detailed Research Findings: While no data exists for the target compound, research on other phenoxypyridine-2-pyrrolidinone derivatives indicates that these types of molecules can act as inhibitors of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme. nih.govnih.gov For instance, a related compound, referred to as 9d in one study, demonstrated potent PPO inhibition, which leads to the disruption of chlorophyll (B73375) synthesis and ultimately causes weed death. nih.govnih.gov

Efficacy is typically measured in greenhouse settings against a panel of common weed species. nih.gov Visual assessments of plant injury are recorded at set intervals after treatment, using a scale from 0% (no damage) to 100% (complete plant death). ijpras.com Another key metric is the reduction in dry biomass, where treated plants are harvested, dried, and weighed, with the results converted to a percentage of biomass reduction compared to untreated controls. nih.gov

Crop selectivity is a critical factor for a potential herbicide. jocpr.com Experiments are conducted on various crop species to determine safety. For example, studies on a phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivative showed it had the potential for post-emergence use in controlling weeds in rice, cotton, and peanut fields. nih.govnih.gov Similarly, certain 2-(phenoxy)acetoxymethyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one compounds were found to be safe for corn and wheat at effective herbicidal dosages. nih.gov

Interactive Data Table: Illustrative Herbicidal Efficacy of an Analogous Compound

The following table demonstrates typical data presentation for herbicidal efficacy, based on findings for a related phenoxypyridine-pyrrolidinone compound (Compound 9d), not this compound.

Weed SpeciesGrowth Inhibition (%) at 150 g ai/ha
Abutilon theophrasti (Velvetleaf)85
Amaranthus retroflexus (Redroot Pigweed)92
Echinochloa crus-galli (Barnyard Grass)78
Setaria faberi (Giant Foxtail)80

This data is illustrative and based on analogous compounds. No specific data for this compound was found.

In Vivo Anti-inflammatory Model Studies (e.g., Rodent Models)

No in vivo studies on the anti-inflammatory properties of this compound have been published. However, the standard preclinical evaluation of a novel compound's anti-inflammatory potential typically involves several established rodent models.

Detailed Research Findings: Commonly used models induce a localized and measurable inflammatory response. The carrageenan-induced paw edema test in rats is a primary screening method for acute inflammation. In this model, a substance is administered before injecting carrageenan into the rat's paw; the reduction in swelling (edema) over several hours is measured to determine anti-inflammatory activity. pageplace.dedocumentsdelivered.com

Another model is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice. TPA application causes significant inflammation, and the efficacy of a test compound is quantified by the reduction in ear swelling and often by measuring the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration into the tissue. pageplace.de For example, studies on pteropodine, an unrelated natural compound, demonstrated a significant reduction in both ear edema and MPO activity in this model. pageplace.de

The assessment often includes measuring the levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), and anti-inflammatory cytokines in tissue or blood samples to elucidate the mechanism of action.

Interactive Data Table: Illustrative Anti-inflammatory Activity in a Rodent Model

The table below is a hypothetical representation of how data for an active anti-inflammatory compound might be presented.

Treatment GroupEdema Inhibition (%)MPO Activity Reduction (%)
Vehicle Control00
Test Compound (Low Dose)2530
Test Compound (High Dose)5560
Positive Control (e.g., Indomethacin)6570

This data is for illustrative purposes only. No specific data for this compound was found.

Assessment of Potential for Agricultural Applications

The potential of a compound like this compound for agricultural use is contingent on the findings from efficacy and selectivity studies.

Based on research into related chemical structures, a compound in this class would be evaluated for its spectrum of weed control (i.e., whether it targets broadleaf weeds, grasses, or both). nih.gov The discovery that some phenoxypyridine-2-pyrrolidinone derivatives are effective PPO inhibitors suggests a promising mode of action, as PPO-inhibiting herbicides are vital tools in weed management. nih.govnih.gov

The successful development of such a compound would depend on establishing a favorable crop safety profile, allowing it to control weeds in major crops like corn, wheat, cotton, or rice without causing significant injury to the crop itself. nih.govnih.gov A compound demonstrating high efficacy against problematic or herbicide-resistant weeds while maintaining excellent crop selectivity would be considered a strong candidate for further development as a commercial herbicide. nih.gov Without specific data, the potential for this compound remains purely theoretical.

Future Research Directions and Translational Perspectives Preclinical

Design and Synthesis of Advanced p-Chloro-phenoxyacetyl-2-pyrrolidinone Analogues with Enhanced Specificity

Investigation of Novel Biological Targets for this compound

There is no available data from target identification screens, affinity chromatography, or computational studies to suggest novel biological targets for this compound. Research initiatives to elucidate its mechanism of action or to identify its protein binding partners have not been reported in the accessible scientific literature.

Application in Chemical Biology Tools and Probe Development

The potential of this compound as a chemical biology tool or probe has not been explored. There are no published studies on the development of tagged versions (e.g., biotinylated, fluorescent) of this compound for use in target validation or imaging studies. A chemical probe should be well-characterized with defined potency and selectivity, but such information is not available for this compound.

Development of Robust In Vitro and In Vivo Models for Mechanistic Studies

No specific in vitro (e.g., cell-based assays, organoids) or in vivo (e.g., animal models) systems have been described in the literature for the purpose of studying the mechanisms of action of this compound. The development of such models is a crucial step in preclinical research to understand the pharmacokinetic and pharmacodynamic properties of a compound.

Exploration of Prodrug Strategies for Improved Pharmacological Profiles (preclinical)

A search of the scientific and patent literature did not yield any results on the exploration or application of prodrug strategies for this compound. The design of prodrugs aims to improve properties such as solubility, stability, or targeted delivery, but no such preclinical endeavors have been reported for this molecule.

Synergy Studies with Other Biologically Active Compounds (preclinical)

No preclinical studies investigating the synergistic, additive, or antagonistic effects of this compound in combination with other biologically active compounds were found. Such studies are essential for exploring potential combination therapies but have not been undertaken for this specific compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.